3,4-Dehydro-L-proline

描述

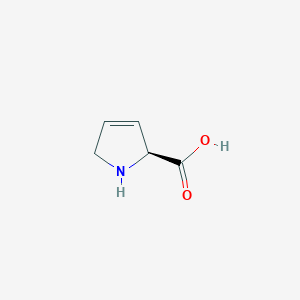

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGHIGVFLOPEHJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193444 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4043-88-3 | |

| Record name | 3,4-Dehydro-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4043-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004043883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dehydro-L-proline: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 3,4-Dehydro-L-proline. This non-proteinogenic amino acid is a valuable building block in synthetic organic chemistry and a molecule of interest in drug discovery due to its role as an enzyme inhibitor and receptor agonist. This document consolidates key data, experimental protocols, and outlines its involvement in significant biological pathways, offering a valuable resource for researchers in medicinal chemistry, biochemistry, and pharmacology.

Chemical Properties and Structure

This compound, with the IUPAC name (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, is a cyclic unsaturated imino acid.[1][2] Its structure features a five-membered pyrroline (B1223166) ring with a carboxylic acid group at the C-2 position and a double bond between C-3 and C-4.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | References |

| IUPAC Name | (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | [1][2] |

| Synonyms | (S)-3-Pyrroline-2-carboxylic acid, L-3,4-Dehydroproline | [1][3] |

| CAS Number | 4043-88-3 | [3] |

| Molecular Formula | C₅H₇NO₂ | [3] |

| Molecular Weight | 113.11 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 238-241 °C (decomposes) | [2][3] |

| Solubility | Soluble in water | |

| Optical Rotation | [α]D²⁰ = -399.4° (c=1 in H₂O) | [3] |

Structural Information

| Parameter | Identifier | References |

| Canonical SMILES | C1=C--INVALID-LINK--C(=O)O | [1] |

| InChI | InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)/t4-/m0/s1 | [1] |

| InChIKey | OMGHIGVFLOPEHJ-BYPYZUCNSA-N | [1] |

Spectral Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the olefinic protons and the protons on the pyrroline ring.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carboxylic acid carbon, the two olefinic carbons, and the two sp³-hybridized carbons of the ring.[4]

Infrared (IR) Spectroscopy:

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the C=C stretch of the alkene (~1640-1680 cm⁻¹), and the N-H bend of the secondary amine.

Mass Spectrometry (MS):

Mass spectrometric analysis confirms the molecular weight of this compound. The mass spectrum will show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight. Common fragmentation patterns may involve the loss of the carboxylic acid group.[1][5]

Experimental Protocols

Synthesis of (S)-3,4-Dehydroproline from (2S,4R)-4-Hydroxyproline

A common and effective method for the synthesis of (S)-3,4-dehydroproline involves a multi-step process starting from the readily available (2S,4R)-4-hydroxyproline.[6][7] This procedure typically involves protection of the amino and carboxyl groups, activation of the hydroxyl group, elimination to form the double bond, and subsequent deprotection.

Experimental Workflow:

Figure 1: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Protection of (2S,4R)-4-Hydroxyproline:

-

The amino group is typically protected with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group.

-

The carboxylic acid is esterified, for example, as a methyl or ethyl ester.

-

-

Activation of the Hydroxyl Group:

-

The hydroxyl group at the C-4 position is converted into a good leaving group, commonly by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

-

-

Elimination Reaction:

-

The protected and activated intermediate is treated with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce an E2 elimination, forming the double bond between C-3 and C-4.

-

-

Deprotection:

-

The protecting groups are removed. A Cbz group can be removed by hydrogenolysis, while a Boc group is removed under acidic conditions. The ester is typically hydrolyzed using aqueous acid or base.

-

-

Purification:

Analytical Methods for Characterization

-

Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and assess the purity of the product. A suitable solvent system (e.g., butanol:acetic acid:water) and a visualizing agent (e.g., ninhydrin) are employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity.[10]

-

NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the final product.

-

Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation pattern.

-

Infrared Spectroscopy: Confirms the presence of the key functional groups.

Biological Significance and Signaling Pathways

This compound exhibits several important biological activities, making it a molecule of significant interest in drug development and biochemical research.

Inhibition of Prolyl-4-Hydroxylase

This compound is a known inhibitor of prolyl-4-hydroxylase (P4H), an enzyme crucial for the post-translational modification of collagen.[11][12][13][14][15] P4H catalyzes the hydroxylation of proline residues within procollagen (B1174764) chains, a step that is essential for the formation of stable collagen triple helices.

Mechanism of Action: By inhibiting P4H, this compound prevents the formation of hydroxyproline, leading to the synthesis of under-hydroxylated procollagen that cannot form a stable triple helix at physiological temperatures. This results in the accumulation of non-functional collagen, which is often retained within the cell and subsequently degraded.

Figure 2: Inhibition of Prolyl-4-Hydroxylase by this compound.

Glycine (B1666218) Receptor Agonism

This compound has been identified as an agonist at the strychnine-sensitive glycine receptor.[2] The glycine receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the spinal cord and brainstem.

Mechanism of Action: As an agonist, this compound binds to the glycine receptor, causing a conformational change that opens the integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect.

Figure 3: Agonistic action of this compound at the Glycine Receptor.

Role in the Development of VLA-4 Antagonists

This compound serves as a key structural motif in the synthesis of potent antagonists of Very Late Antigen-4 (VLA-4).[2][16][17][18] VLA-4 is an integrin protein expressed on the surface of leukocytes that plays a critical role in cell adhesion and migration, particularly in inflammatory responses.

Mechanism of VLA-4 Antagonism: VLA-4 antagonists, often peptidomimetics incorporating the this compound scaffold, function by blocking the interaction between VLA-4 on leukocytes and its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells.[19] This inhibition prevents the adhesion and subsequent transmigration of leukocytes from the bloodstream into inflamed tissues, thereby reducing the inflammatory response.

References

- 1. This compound | C5H7NO2 | CID 94284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of gating and partial agonist action in the glycine receptor | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 3. chemimpex.com [chemimpex.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3,4-Dehydroproline | C5H7NO2 | CID 97858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101348453A - Method for purifying proline - Google Patents [patents.google.com]

- 9. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]

- 10. This compound 4043-88-3 | TCI AMERICA [tcichemicals.com]

- 11. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Studies on the mechanism of reduction of prolyl hydroxylase activity by D,L-3,4 dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The in vivo inhibition of collagen synthesis and the reduction of prolyl hydroxylase activity by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. VLA-4 mediated adhesion of melanoma cells on the blood–brain barrier is the critical cue for melanoma cell intercalation and barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 3,4-Dehydro-L-proline: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the chemical synthesis of 3,4-dehydro-L-proline, a crucial building block in peptide synthesis and a potent inhibitor of prolyl-4-hydroxylase, starting from the readily available and inexpensive precursor, (2S,4R)-4-hydroxyproline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the primary synthetic strategies, including a comprehensive, step-by-step experimental protocol for the highly regioselective phenylselenoxide elimination method. Furthermore, it presents a comparative analysis of various synthetic routes, complete with quantitative data on reaction yields. The guide also includes visualizations of the general synthetic workflow and the mechanism of prolyl-4-hydroxylase inhibition by this compound, rendered in the DOT language for clarity and reproducibility.

Introduction

This compound (3,4-DHP) is a non-proteinogenic amino acid analogue of proline that has garnered significant interest in the scientific community. Its rigid, unsaturated pyrrolidine (B122466) ring makes it a valuable tool for introducing conformational constraints in peptides, thereby influencing their bioactivity and stability.[1] Beyond its role in peptide chemistry, 3,4-DHP is a well-established inhibitor of prolyl-4-hydroxylase, a key enzyme in collagen biosynthesis.[2][3] By preventing the hydroxylation of proline residues, 3,4-DHP can modulate collagen production, making it a valuable probe for studying collagen-related physiological and pathological processes.[2][4]

The synthesis of 3,4-DHP typically commences from (2S,4R)-4-hydroxyproline, an abundant and chiral starting material. The core of the synthesis involves a chemical elimination reaction to introduce the 3,4-double bond. This guide will focus on the most effective and commonly employed methods to achieve this transformation, providing detailed experimental procedures and comparative data to aid researchers in selecting the optimal synthetic route for their needs.

General Synthetic Strategy

The conversion of 4-hydroxyproline (B1632879) to this compound is a multi-step process that necessitates the use of protecting groups for the amine and carboxylic acid functionalities to prevent unwanted side reactions. The general workflow can be summarized as follows:

-

Protection: The nitrogen and carboxylic acid of 4-hydroxyproline are protected. Common protecting groups include benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) for the amine, and methyl or benzyl (B1604629) esters for the carboxyl group.

-

Activation of the Hydroxyl Group: The hydroxyl group at the 4-position is converted into a good leaving group. This can be achieved directly (e.g., via a Mitsunobu reaction) or by converting it into a sulfonate ester (e.g., tosylate or mesylate).

-

Elimination: An elimination reaction is induced to form the double bond between C3 and C4.

-

Deprotection: The protecting groups on the nitrogen and carboxylic acid are removed to yield the final product, this compound.

Below is a DOT language representation of this general synthetic workflow.

Caption: General workflow for synthesizing this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the phenylselenoxide elimination method, which is known for its high regioselectivity and good yields.[5]

Phenylselenoxide Elimination Method

This method involves the conversion of the hydroxyl group into a phenylselenide group, followed by oxidative elimination.

Step 1: N- and O-Protection of 4-Hydroxyproline

A detailed procedure for the protection of 4-hydroxyproline is a prerequisite. A common approach is the formation of the N-benzyloxycarbonyl methyl ester.

Step 2: Tosylation of Protected 4-Hydroxyproline

The N-protected, O-methylated 4-hydroxyproline is converted to its corresponding tosylate.

Step 3: Synthesis of (2S,4S)-N-Benzyloxycarbonyl-4-phenylselenoproline methyl ester

-

Reagents and Materials:

-

Diphenyldiselenide

-

Absolute Ethanol (B145695)

-

Sodium borohydride (B1222165) (NaBH₄)

-

N-Benzyloxycarbonyl-4-tosyloxyproline methyl ester (from Step 2)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve diphenyldiselenide (8.58 g, 27.5 mmol) in absolute ethanol (250 mL) under a nitrogen atmosphere.

-

Add sodium borohydride (2.08 g, 55 mmol) in portions to the stirred solution until the bright yellow color disappears, indicating the formation of sodium phenylselenide.

-

Add the tosylate from the previous step (19.1 g, 44 mmol) to the reaction mixture.

-

Reflux the mixture for 2.5 hours.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with diethyl ether (300 mL) and wash successively with water (3 x 200 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude phenylselenide.

-

Purify the product by flash chromatography on silica (B1680970) gel.

-

Step 4: Oxidative Elimination to (S)-N-Benzyloxycarbonyl-3,4-dehydroproline methyl ester

-

Reagents and Materials:

-

(2S,4S)-N-Benzyloxycarbonyl-4-phenylselenoproline methyl ester

-

Dichloromethane (CH₂Cl₂)

-

30% Hydrogen peroxide (H₂O₂)

-

5% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the selenide (B1212193) (8.36 g, 20 mmol) and pyridine (2.37 g, 30 mmol) in CH₂Cl₂ (100 mL) and cool the vessel in an ice bath.

-

Gradually add 30% H₂O₂ (5.6 g, 50 mmol) to the stirred solution.

-

Stir the reaction mixture vigorously at 25°C for an additional 1.5 hours.

-

Dilute the mixture with CH₂Cl₂ (100 mL) and extract successively with 5% aqueous HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (50 mL), and water (3 x 50 mL).

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify by chromatography if necessary.

-

Step 5: Deprotection to (S)-3,4-Dehydroproline

The N-Cbz group and the methyl ester are removed to yield the final product. A common method for Cbz deprotection is catalytic hydrogenation, while the ester can be hydrolyzed under basic conditions.

Comparison of Synthetic Routes

Several methods have been reported for the synthesis of this compound from 4-hydroxyproline. The choice of method often depends on the desired scale, available reagents, and tolerance of functional groups in more complex substrates.

| Synthetic Method | Key Reagents | Typical Overall Yield | Advantages | Disadvantages |

| Phenylselenoxide Elimination | PhSeSePh, NaBH₄, H₂O₂ | ~50%[6] | Highly regioselective, mild conditions for elimination. | Use of toxic and odorous selenium reagents. |

| Chugaev Elimination | CS₂, MeI, strong base | High-yield reported[5] | Avoids toxic heavy metals. | Requires harsh conditions for xanthate formation and pyrolysis. |

| Mitsunobu/Elimination | DEAD/PPh₃, Zn/AcOH | Variable | Good for inversion of stereochemistry if needed. | Stoichiometric amounts of phosphine (B1218219) oxide byproduct can complicate purification. |

| Tosylate/Mesylate Elimination | TsCl/MsCl, base (e.g., DBU) | Moderate | Readily available and inexpensive reagents. | Can lead to a mixture of elimination products. |

Mechanism of Action: Inhibition of Prolyl-4-Hydroxylase

This compound acts as a potent and selective inhibitor of prolyl-4-hydroxylase (P4H).[3] This enzyme is critical for the post-translational modification of proline residues to 4-hydroxyproline within pro-collagen chains. The hydroxylation of proline is essential for the stability of the collagen triple helix at body temperature.[7] By inhibiting P4H, 3,4-DHP prevents the proper folding and secretion of collagen, thereby reducing its deposition in the extracellular matrix.[2] It is hypothesized that 3,4-DHP may act as an enzyme-activated suicide inhibitor of prolyl hydroxylase.[8]

The following DOT script visualizes the role of P4H in collagen biosynthesis and its inhibition by this compound.

Caption: Inhibition of Prolyl-4-Hydroxylase in Collagen Biosynthesis.

Conclusion

The synthesis of this compound from 4-hydroxyproline is a well-established process with several viable synthetic routes. The phenylselenoxide elimination method offers excellent regioselectivity and is a reliable choice for laboratory-scale synthesis. This guide provides the necessary theoretical background, practical experimental protocols, and comparative data to enable researchers to successfully synthesize and utilize this important molecule in their research endeavors, particularly in the fields of peptide science and drug discovery targeting collagen-related pathways. The provided visualizations of the synthetic workflow and the mechanism of action serve as clear and concise summaries of the core concepts presented.

References

- 1. Frontiers | Collagen Biosynthesis, Processing, and Maturation in Lung Ageing [frontiersin.org]

- 2. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. The in vivo inhibition of collagen synthesis and the reduction of prolyl hydroxylase activity by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collagen biosynthesis and modifying enzymes | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 8. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dehydro-L-proline: A Proline Antimetabolite and Its Role in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dehydro-L-proline (3,4-DHP) is a structurally unique, non-proteinogenic amino acid derivative that serves as a potent proline antimetabolite.[1][] Its structural similarity to L-proline allows it to interfere with normal proline-dependent metabolic pathways, making it an invaluable tool in biochemical research and a compound of interest for pharmaceutical development.[1][3] By acting as a competitive inhibitor and being a substrate for certain enzymes, 3,4-DHP primarily disrupts the synthesis and maturation of proline-rich proteins, most notably collagen.[4][5] This technical guide provides a comprehensive overview of the core mechanisms, experimental data, and methodologies related to this compound's function as a proline antimetabolite.

Core Mechanism of Action

This compound exerts its antimetabolite effects through a multi-faceted mechanism primarily centered on the disruption of collagen biosynthesis. This involves competition with proline at key enzymatic steps, incorporation into nascent polypeptide chains, and subsequent inhibition of critical post-translational modifications.

-

Inhibition of Prolyl-tRNA Synthetase: As a proline analog, 3,4-DHP can act as a competitive inhibitor of prolyl-tRNA synthetase (PRS), the enzyme responsible for charging tRNA with proline for protein synthesis.[4] This competition reduces the amount of prolyl-tRNA available for translation. Studies have shown that dehydroproline is a preferred inhibitor of Pro-tRNA synthesis among various proline analogs.[4]

-

Incorporation into Polypeptides: 3,4-DHP is also a substrate for amino acyl tRNA synthetase, meaning it can be acylated to tRNA and subsequently incorporated into newly synthesized proteins in place of proline.[4][6][7] This is particularly impactful for proteins with a high proline content, such as collagen.[4] The rate of incorporation is lower than that of L-proline; for instance, DL-3,4-dehydro[14C]proline was incorporated into collagen and total protein of 3T3 cells at approximately one-fifth the rate of L-[14C]proline.[5]

-

Inhibition of Prolyl Hydroxylase and Collagen Maturation: The most significant downstream effect of 3,4-DHP is the marked reduction in the activity of prolyl hydroxylase.[4][5] This enzyme is crucial for the post-translational hydroxylation of proline residues in procollagen (B1174764) to form hydroxyproline (B1673980). This hydroxylation is essential for the stability of the collagen triple helix. The presence of 3,4-DHP in the polypeptide chain interferes with this process.[7][8] The reduction in prolyl hydroxylase activity is specific, as the activity of lysyl hydroxylase is not affected.[5] It has been hypothesized that 3,4-DHP may act as an enzyme-activated "suicide inhibitor" of prolyl hydroxylase, leading to rapid and irreversible inactivation of the enzyme.[9][10]

This cascade of events leads to the synthesis of under-hydroxylated, unstable collagen molecules that are poorly secreted from the cell, ultimately inhibiting the deposition of mature collagen fibers.[5][11]

Quantitative Data on Biological Effects

The inhibitory effects of this compound have been quantified in various biological systems. The data highlights its potency and specificity, particularly in the context of collagen metabolism.

| Parameter Measured | System/Cell Type | 3,4-DHP Concentration | Result | Reference |

| [¹⁴C]hydroxyproline formation | 3T3 Cell Cultures (Cell Layer) | 1 mM | 40% reduction | [5] |

| [¹⁴C]hydroxyproline formation | 3T3 Cell Cultures (Medium) | 1 mM | 70% reduction | [5] |

| Prolyl Hydroxylase Specific Activity | Mammalian Cell Cultures | 0.2 mM | Marked reduction | [5] |

| Lysyl Hydroxylase Specific Activity | Mammalian Cell Cultures | 0.2 mM | Not affected | [5] |

| Peptidyl Proline Hydroxylation | Carrot Root Slices | Micromolar (µM) concentrations | Rapid and selective inhibition | [9] |

| PRODH Activity Inhibition (Kᵢ) | Liver Mitochondria | N/A | 0.16 mM | [12] |

| Root Development | Brachypodium distachyon | 250 µM - 750 µM | Shortened roots, reduced root hairs, induction of programmed cell death | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to characterize the effects of this compound.

Protocol 1: Inhibition of Collagen Synthesis in Cell Culture

-

Objective: To quantify the effect of 3,4-DHP on the synthesis and secretion of collagen by monitoring the formation of hydroxyproline.

-

Methodology:

-

Cell Culture: Culture mammalian fibroblasts (e.g., 3T3 cells) in appropriate growth medium until confluent.

-

Treatment: Add L-3,4-dehydroproline to the culture medium at various concentrations (e.g., 0.2 mM to 1 mM). A control group without 3,4-DHP should be maintained.

-

Radiolabeling: Introduce a radiolabeled precursor, such as [¹⁴C]proline or [¹⁴C]glycine, to the medium.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for incorporation of the label into newly synthesized proteins.

-

Sample Collection: Separate the cell layer and the culture medium.

-

Protein Precipitation: Precipitate proteins from both fractions using a method like trichloroacetic acid (TCA) precipitation.

-

Hydrolysis: Hydrolyze the protein pellets in 6N HCl to break them down into constituent amino acids.

-

Quantification of [¹⁴C]hydroxyproline: Separate the amino acids using chromatography and quantify the amount of radiolabeled hydroxyproline using liquid scintillation counting. The reduction in [¹⁴C]hydroxyproline in the treated samples compared to the control indicates the inhibition of collagen synthesis and hydroxylation.[5]

-

Protocol 2: Measurement of Prolyl Hydroxylase Activity

-

Objective: To determine the specific activity of prolyl hydroxylase in cells treated with 3,4-DHP.

-

Methodology:

-

Cell Culture and Treatment: Grow mammalian cells in the presence or absence of 3,4-DHP (e.g., 0.2 mM) for a specified duration.

-

Cell Lysis: Harvest and homogenize the cells in a suitable buffer to prepare a cell-free extract.

-

Enzyme Assay: The assay measures the hydroxylation of a proline-rich substrate.

-

Substrate: Use a [¹⁴C]proline-labeled, unhydroxylated procollagen substrate (protocollagen).

-

Reaction Mixture: Combine the cell extract (enzyme source) with the radiolabeled substrate, and necessary cofactors (Fe²⁺, ascorbate, α-ketoglutarate) in a reaction buffer.

-

Incubation: Incubate the mixture at 37°C for a set time.

-

Reaction Termination: Stop the reaction, typically by adding TCA.

-

-

Quantification: The hydroxylation of [¹⁴C]proline results in the release of tritium (B154650) (if a specifically tritiated substrate is used) or can be measured by separating and quantifying the resulting [¹⁴C]hydroxyproline after acid hydrolysis.

-

Data Analysis: Calculate the specific activity of prolyl hydroxylase (e.g., in cpm of hydroxyproline formed per mg of protein per hour) and compare the activity in treated versus control cells.[5]

-

Impact on Signaling, Cell Fate, and Protein Structure

The antimetabolite activity of 3,4-DHP has broader biological consequences beyond the inhibition of collagen deposition.

-

Protein Structure and Stability: The incorporation of 3,4-DHP, with its distinctive double bond, alters the conformational properties of the polypeptide backbone.[1][13] The pyrrolidine (B122466) ring of proline imposes significant constraints on protein structure, and the introduction of the planar double bond in 3,4-DHP further modifies these constraints, potentially affecting protein folding and stability.[1][3]

-

Cell Growth and Programmed Cell Death: While some studies report that 3,4-DHP does not affect overall cell growth or the activity of unrelated enzymes like lactic dehydrogenase at concentrations that inhibit collagen synthesis,[5] other research demonstrates more profound effects.[10] In the plant Brachypodium distachyon, treatment with 3,4-DHP led to the induction of a vacuolar-type of programmed cell death in root cells, highlighting that the inhibition of hydroxyproline-rich glycoprotein (B1211001) synthesis can be critical for cell survival and development in certain organisms.[][10]

-

Signaling Pathways: Proline metabolism is intricately linked to cellular signaling, including pathways involving Hypoxia-Inducible Factor (HIF).[14][15] While direct modulation of these pathways by 3,4-DHP is less characterized, its ability to inhibit prolyl hydroxylases—a class of enzymes with structural and functional similarities to HIF prolyl hydroxylases—suggests a potential for broader effects on cellular signaling that warrants further investigation.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile molecule with significant applications:

-

Research Tool: It is widely used as a selective inhibitor to study the role of collagen and hydroxyproline-rich glycoproteins in various biological processes, including fibrosis, wound healing, and developmental biology.[4][10][11]

-

Therapeutic Potential: As a potent inhibitor of collagen synthesis, 3,4-DHP and its derivatives are being explored as potential therapeutic agents for fibrotic diseases, which are characterized by excessive collagen deposition.[4][16] Its potential role in cancer metabolism, where proline cycles are often upregulated, also presents an avenue for investigation.[12][17]

-

Peptide Synthesis and Protein Engineering: The alkene functionality and conformational constraints of 3,4-DHP make it a valuable building block in peptide synthesis and for modifying protein structures.[1][6][18] It can be used to create peptides with enhanced stability, unique conformations, or specific biological activities.[3][18]

Conclusion

This compound is a powerful proline antimetabolite whose mechanism of action is centered on the competitive inhibition of prolyl-tRNA synthetase and its incorporation into proteins, leading to a significant and specific reduction in prolyl hydroxylase activity. This cascade disrupts the production of stable, functional collagen. The well-characterized effects of 3,4-DHP have established it as an essential tool for researchers studying collagen metabolism and cell wall biosynthesis. Furthermore, its ability to modulate protein structure and inhibit fibrosis provides a foundation for its exploration in drug development for a range of pathological conditions. Continued research into this fascinating molecule holds promise for both fundamental biological discovery and novel therapeutic strategies.

References

- 1. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Regulation of collagen synthesis and maturation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incorporation of 3,4-dehydroproline into protocollagen and collagen. Limited hydroxylation of proline and lysine in the same polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Induces Programmed Cell Death in the Roots of Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The in vivo inhibition of collagen synthesis and the reduction of prolyl hydroxylase activity by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]

- 16. Inhibition of collagen synthesis with prolyl 4-hydroxylase inhibitor improves left ventricular function and alters the pattern of left ventricular dilatation after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide on the Discovery and History of 3,4-Dehydro-L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dehydro-L-proline, a non-proteinogenic amino acid analogue of proline, has carved a significant niche in biochemical research and drug development since its initial description in the mid-20th century. Its primary and most notable biological activity is the potent and selective inhibition of prolyl-4-hydroxylases, enzymes critical for the post-translational modification of proline residues in proteins such as collagen and hypoxia-inducible factor (HIF). This technical guide provides a comprehensive overview of the discovery, synthesis, and historical scientific application of this compound. It details key experimental protocols, summarizes quantitative data, and visualizes the core signaling pathways affected by its inhibitory action, serving as a vital resource for professionals in the field.

Discovery and Early History

The scientific journey of this compound began in the early 1960s. While earlier reports in 1912 by Fischer and Gerlach alluded to a similar compound, it was the work of Robertson and Witkop in 1962 that provided the first definitive preparation, resolution, and characterization of 3,4-dehydroproline.[1][2] Their work laid the foundation for future investigations into its biological properties.

Initial studies quickly established its role as a proline antagonist. A 1963 paper by Fowden, Neale, and Tristram was among the first to describe the effects of 3,4-Dehydro-DL-proline on growth and protein synthesis, highlighting its potential as a tool to probe proline metabolism.[3] By the 1970s, researchers began to uncover its more specific effects on collagen biosynthesis. A significant publication in 1970 by Rosenbloom and Prockop detailed the incorporation of 3,4-dehydroproline into protocollagen and collagen, noting the limited hydroxylation of proline and lysine (B10760008) in polypeptides containing this analogue.[4]

A pivotal moment in understanding its mechanism of action came with a 1976 study by Kerwar et al., which demonstrated that L-3,4-dehydroproline markedly inhibited the incorporation of glycine (B1666218) and lysine into collagen in 3T3 cells and significantly reduced the activity of prolyl hydroxylase.[5] This study provided strong evidence for its specific action on collagen synthesis. Further solidifying this concept, a 1983 paper by Cooper and Varner proposed that 3,4-dehydroproline acts as an enzyme-activated "suicide inhibitor" of prolyl hydroxylase, a hypothesis that has largely been supported by subsequent research.[6][7]

Synthesis of this compound

The primary route for the synthesis of (S)-3,4-dehydroproline involves the conversion of the readily available (2S,4R)-4-hydroxyproline. A detailed and efficient method was described by Rueger and Benn in 1982, which utilizes a highly regioselective phenylselenoxide elimination to introduce the double bond.[1]

Key Synthesis Steps (based on Rueger and Benn, 1982)

-

Protection of L-hydroxyproline: The starting material, (2S,4R)-4-hydroxyproline, is first protected at the nitrogen and carboxylic acid groups. Common protecting groups include benzyloxycarbonyl (Cbz) for the amine and a methyl ester for the carboxylic acid.

-

Activation of the hydroxyl group: The hydroxyl group at the 4-position is activated, typically by conversion to a tosylate.

-

Introduction of the phenylseleno group: The tosylate is then displaced by a phenylseleno group.

-

Oxidative elimination: The selenium is oxidized, and a subsequent syn-elimination reaction forms the 3,4-double bond.

-

Deprotection: Finally, the protecting groups are removed to yield crystalline (S)-3,4-dehydroproline.

This method provides the enantiomerically pure (S)-isomer with a good overall yield.[1]

Quantitative Data on Biological Activity

The inhibitory effects of this compound on collagen synthesis and prolyl hydroxylase activity have been quantified in several studies. The following tables summarize key findings.

| Parameter | Cell Line/System | Concentration of this compound | Observed Effect | Reference |

| Collagen Synthesis Inhibition | ||||

| Incorporation of [14C]glycine and [3H]lysine into collagen | 3T3 cells | Not specified | Markedly inhibited | [5] |

| [14C]hydroxyproline content in cell layer | 3T3 cells | 1 mM | Reduced by 40% | [5] |

| [14C]hydroxyproline content in medium | 3T3 cells | 1 mM | Reduced by 70% | [5] |

| Prolyl Hydroxylase Activity | ||||

| Specific activity of prolyl hydroxylase | Various mammalian cell cultures | 0.2 mM | Markedly reduced | [5] |

| Prolyl hydroxylase activity | Aerated root slices of Daucus carota | Micromolar concentrations | Rapidly and selectively inhibited | [6][7] |

Experimental Protocols

Assay for Prolyl Hydroxylase Activity

A common method to assay prolyl hydroxylase activity involves the use of a radiolabeled substrate and measuring the release of a product. A continuous and direct assay has also been developed using a fluoride (B91410) ion-selective electrode.[6]

Principle: Prolyl-4-hydroxylase catalyzes the hydroxylation of proline residues in a peptide substrate, requiring O₂, Fe²⁺, α-ketoglutarate, and ascorbate (B8700270) as co-factors. The activity can be measured by quantifying the formation of hydroxyproline (B1673980) or the consumption of a co-substrate.

Typical Protocol (based on radiolabeling): [6]

-

Substrate Preparation: A protocollagen substrate is prepared containing [³H]proline.

-

Reaction Mixture: The reaction mixture typically contains:

-

HEPES or Tris-HCl buffer (pH 7.4-7.8)

-

Protocollagen substrate with [³H]proline

-

FeSO₄

-

α-ketoglutarate

-

Ascorbate

-

Dithiothreitol

-

Catalase

-

The enzyme preparation (cell lysate or purified enzyme)

-

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Termination: The reaction is stopped, often by the addition of trichloroacetic acid.

-

Product Measurement: The amount of [³H]hydroxyproline formed is determined after acid hydrolysis of the protein and separation of the amino acids by chromatography.

Measurement of Collagen Synthesis Inhibition

The inhibition of collagen synthesis can be quantified by measuring the incorporation of radiolabeled amino acids into collagen.

Principle: Cells are cultured in the presence of a radiolabeled amino acid precursor (e.g., [¹⁴C]proline or [¹⁴C]glycine) with and without the inhibitor. The amount of radioactivity incorporated into collagen is then measured.

Typical Protocol: [5]

-

Cell Culture: Fibroblast cells (e.g., 3T3) are grown to near confluence.

-

Treatment: The cells are pre-incubated with varying concentrations of this compound.

-

Radiolabeling: A radiolabeled amino acid (e.g., [¹⁴C]glycine) and fresh ascorbate are added to the culture medium.

-

Incubation: The cells are incubated for a set period to allow for protein synthesis.

-

Sample Preparation: The cell layer and medium are harvested separately. Proteins are precipitated with trichloroacetic acid.

-

Collagenase Digestion: The protein precipitate is digested with purified bacterial collagenase to specifically degrade collagen.

-

Quantification: The radioactivity in the collagenase-digestible protein (collagen) and the non-collagen protein is determined by liquid scintillation counting.

Signaling Pathways and Mechanism of Action

The primary molecular target of this compound is prolyl-4-hydroxylase (P4H) . By inhibiting this enzyme, it disrupts the hydroxylation of proline residues in nascent polypeptide chains. This has two major downstream consequences:

Inhibition of Collagen Maturation and Secretion

Proline hydroxylation is a critical post-translational modification for the proper folding of procollagen (B1174764) into a stable triple helix at physiological temperatures.[8] Inhibition of P4H by this compound leads to the synthesis of under-hydroxylated procollagen. This abnormal procollagen is conformationally unstable, cannot form a stable triple helix, and is largely retained within the endoplasmic reticulum, leading to its degradation and a significant reduction in the secretion of mature collagen.

Stabilization of Hypoxia-Inducible Factor (HIF-1α)

Prolyl-4-hydroxylase domain (PHD) enzymes are also responsible for the hydroxylation of specific proline residues in the alpha subunit of the transcription factor HIF-1 (HIF-1α). Under normoxic conditions, hydroxylated HIF-1α is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.

By inhibiting PHD enzymes, this compound prevents the hydroxylation of HIF-1α.[9] This allows HIF-1α to escape degradation and accumulate in the cell. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes. This activates the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and other adaptive responses to hypoxia.[10][11][12]

Conclusion

This compound has proven to be an invaluable tool for cell biologists, biochemists, and pharmacologists. From its initial discovery as a proline analogue to its characterization as a potent inhibitor of prolyl-4-hydroxylases, it has enabled significant advances in our understanding of collagen biosynthesis, the cellular response to hypoxia, and the roles of hydroxyproline-rich glycoproteins. Its ability to selectively modulate these fundamental biological processes ensures its continued relevance as a research tool and a lead compound in the development of new therapeutic agents for a variety of diseases, including fibrotic disorders and certain cancers. This guide serves as a foundational resource for researchers seeking to utilize this versatile molecule in their own investigations.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of Type I Procollagen Synthesis by Damaged Collagen in Photoaged Skin and by Collagenase-Degraded Collagen in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporation of 3,4-dehydroproline into protocollagen and collagen. Limited hydroxylation of proline and lysine in the same polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Biological Profile of 3,4-Dehydro-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dehydro-L-proline (MW: 113.11 g/mol ), a cyclic unsaturated derivative of the amino acid L-proline, has garnered significant interest in biochemical and pharmaceutical research.[1] Its unique structural features, particularly the double bond within the pyrrolidine (B122466) ring, confer distinct chemical and biological properties that differentiate it from its saturated counterpart. This technical guide provides an in-depth overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and an examination of its role as a modulator of enzymatic pathways.

Spectroscopic Data

The structural elucidation and characterization of this compound are critically dependent on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

A proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine ring. The vinyl protons at the C3 and C4 positions would appear in the downfield region typical for olefinic protons. The protons at C2 and C5, being adjacent to the nitrogen and the double bond, will also have characteristic chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum will similarly reflect the unsaturated nature of the molecule. The sp²-hybridized carbons of the double bond (C3 and C4) will resonate at a significantly downfield chemical shift compared to the sp³-hybridized carbons in L-proline. The carboxyl carbon (C=O) will also be present at the characteristic downfield position.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

MS/MS Data

Publicly available data from NIST indicates that the protonated molecule ([M+H]⁺) of this compound has a precursor mass-to-charge ratio (m/z) of 114.055.[1] Tandem mass spectrometry (MS/MS) of this precursor ion would yield a characteristic fragmentation pattern. While a detailed public fragmentation spectrum with relative abundances is not available, the fragmentation of proline-containing molecules often involves characteristic losses. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxyl group. The pyrrolidine ring structure will also influence the fragmentation, potentially leading to ring-opening and subsequent fragmentation.

Table 1: Summary of Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₅H₇NO₂ | PubChem[1] |

| Molecular Weight | 113.11 g/mol | PubChem[1] |

| Precursor m/z ([M+H]⁺) | 114.055 | NIST[1] |

| Spectrum Type | MS2 | NIST[1] |

| Instrument Type | Ion Trap (IT) | NIST[1] |

Experimental Protocols

Standardized protocols are essential for the reliable acquisition of spectroscopic data. The following sections outline general methodologies for NMR and MS analysis of amino acids like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 10-50 mM. Deuterium oxide (D₂O) is often a good choice for amino acids.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A range appropriate for proton spectra (e.g., 0-12 ppm).

-

Referencing: The residual solvent peak (e.g., HDO at ~4.79 ppm) is used for chemical shift referencing.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled ¹³C experiment.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 1024 or more scans are typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range appropriate for carbon spectra (e.g., 0-200 ppm).

-

Referencing: The solvent peak (e.g., no direct peak in D₂O, a reference standard like DSS or TSP can be used) is used for chemical shift referencing.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water with 0.1% formic acid) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent for direct infusion or LC-MS analysis.

Instrument Parameters (LC-MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for amino acids.

-

Mass Analyzer: A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Collision Gas: Argon or nitrogen.

-

Collision Energy: Ramped or set to a specific voltage to induce fragmentation for MS/MS experiments.

-

Scan Range: A range appropriate for the expected precursor and fragment ions (e.g., m/z 50-200).

Biological Activity: Inhibition of Prolyl Hydroxylase

This compound is a known inhibitor of prolyl hydroxylase, an enzyme crucial for the post-translational modification of proline residues in collagen.[2][3][4] This inhibition has significant implications for collagen synthesis and has been a subject of research in various contexts, including fibrosis and cancer.

Prolyl hydroxylases are a family of enzymes that catalyze the hydroxylation of proline residues to form hydroxyproline. This modification is essential for the proper folding and stability of the collagen triple helix. This compound acts as a competitive inhibitor, binding to the active site of prolyl hydroxylase and preventing the hydroxylation of proline residues within procollagen (B1174764) chains.[4] This leads to the synthesis of under-hydroxylated procollagen, which is thermally unstable and may not be efficiently secreted from the cell, ultimately disrupting collagen deposition.[3]

The following diagram illustrates the inhibitory effect of this compound on the prolyl hydroxylase pathway.

References

- 1. This compound | C5H7NO2 | CID 94284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of 3,4-Dehydro-L-proline as a Prolyl 4-Hydroxylase Inhibitor

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of 3,4-dehydro-L-proline as a potent inhibitor of prolyl 4-hydroxylase (P4H). Addressed to researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key data, and outlines experimental protocols to facilitate further investigation into this fascinating molecule and its therapeutic potential.

Executive Summary

This compound is a proline analog that has been identified as a selective and potent inhibitor of prolyl 4-hydroxylase (P4H), a critical enzyme in the post-translational modification of collagens and other proteins containing hydroxyproline. The primary mechanism of inhibition is hypothesized to be that of an enzyme-activated "suicide inhibitor," leading to the irreversible inactivation of P4H. This targeted action disrupts the hydroxylation of proline residues, thereby affecting the stability and function of proteins like collagen and hydroxyproline-rich glycoproteins (HRGPs). This guide will delve into the specifics of this mechanism, supported by available data and detailed experimental methodologies.

Core Mechanism of Action: Suicide Inhibition of Prolyl 4-Hydroxylase

This compound's inhibitory activity is centered on its interaction with prolyl 4-hydroxylase (P4H), a non-heme iron(II)- and 2-oxoglutarate-dependent dioxygenase. The prevailing hypothesis is that this compound acts as a suicide inhibitor.[1][2][3] This mechanism implies that the inhibitor, a substrate for the enzyme, is converted into a highly reactive species within the enzyme's active site. This reactive intermediate then forms a covalent bond with an amino acid residue in the active site, leading to the irreversible inactivation of the enzyme.

The proposed sequence of events is as follows:

-

Binding: this compound, mimicking the natural substrate L-proline, binds to the active site of P4H.

-

Enzymatic Activation: The enzyme initiates its catalytic cycle, attempting to hydroxylate the proline analog. This process is believed to generate a reactive intermediate.

-

Covalent Modification: The reactive intermediate rapidly forms a covalent adduct with a nucleophilic residue in the P4H active site, leading to the enzyme's inactivation.

This mechanism is consistent with observations of time-dependent and irreversible inhibition of P4H by this compound.[1][2]

References

In Vivo Effects of 3,4-Dehydro-L-proline on Collagen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dehydro-L-proline, a proline analog, demonstrates significant inhibitory effects on collagen synthesis in vivo. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data from key studies. Detailed experimental protocols for inducing and assessing collagen synthesis inhibition are presented, along with visualizations of the underlying biochemical pathways and experimental workflows. This document serves as a resource for researchers investigating anti-fibrotic therapies and the molecular regulation of collagen metabolism.

Introduction

Collagen is the most abundant protein in mammals, providing structural integrity to connective tissues. The dysregulation of collagen synthesis is a hallmark of various fibrotic diseases, including liver cirrhosis, pulmonary fibrosis, and scleroderma. A critical step in collagen maturation is the post-translational hydroxylation of proline residues to form hydroxyproline (B1673980), a reaction catalyzed by the enzyme prolyl hydroxylase. This hydroxylation is essential for the formation of a stable triple-helical collagen molecule.

This compound is a competitive inhibitor of prolyl hydroxylase and can also be incorporated into the procollagen (B1174764) polypeptide chain in place of proline. This incorporation results in a structurally unstable procollagen molecule that is poorly secreted and susceptible to intracellular degradation. Furthermore, the direct inhibition of prolyl hydroxylase by this compound reduces the formation of hydroxyproline, further destabilizing the collagen triple helix. This dual mechanism makes this compound a potent inhibitor of collagen deposition.

Mechanism of Action

The inhibitory effect of this compound on collagen synthesis is multifaceted:

-

Incorporation into Procollagen: this compound is recognized by prolyl-tRNA synthetase and incorporated into the growing procollagen polypeptide chain. The presence of the double bond in the pyrrolidine (B122466) ring alters the stereochemistry of the polypeptide backbone, preventing the formation of a stable triple helix.

-

Inhibition of Prolyl Hydroxylase: this compound acts as a competitive inhibitor of prolyl hydroxylase, reducing the conversion of proline to hydroxyproline. This lack of hydroxylation further destabilizes the collagen triple helix. The unstable, under-hydroxylated procollagen is retained within the endoplasmic reticulum and targeted for degradation. It has been hypothesized that 3,4-dehydroproline may act as an enzyme-activated suicide inhibitor of prolyl hydroxylase.[1]

The culmination of these actions is a significant reduction in the deposition of mature, cross-linked collagen in the extracellular matrix.

Quantitative Data on In Vivo Efficacy

The following tables summarize the quantitative effects of this compound on collagen synthesis and prolyl hydroxylase activity from in vivo and in vitro studies.

Table 1: Effect of L-3,4-Dehydroproline on Collagen Synthesis in 3T3 Cells

| Parameter | Control | 1 mM L-3,4-Dehydroproline | Percent Inhibition |

| [14C]Hydroxyproline in Cell Layer | Undisclosed | Undisclosed | 40% |

| [14C]Hydroxyproline in Medium | Undisclosed | Undisclosed | 70% |

Data from Kerwar et al. (1976)

Table 2: Incorporation of Radiolabeled Proline Analogs into 3T3 Cells

| Radiolabeled Amino Acid | Incorporation Rate into Collagen and Total Protein |

| L-[14C]proline | 1x |

| DL-3,4-dehydro[14C]proline | ~0.2x |

Data from Kerwar et al. (1976)

Experimental Protocols

Carbon Tetrachloride-Induced Hepatic Fibrosis in Rats

This protocol describes the induction of liver fibrosis in rats, a common model to study the in vivo effects of anti-fibrotic agents.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Carbon tetrachloride (CCl4)

-

Olive oil (or other suitable vehicle)

-

This compound

-

Saline solution

Procedure:

-

Induction of Fibrosis:

-

Administer a 1:1 (v/v) solution of CCl4 in olive oil to rats via intraperitoneal (i.p.) injection.

-

The typical dosage is 1-2 mL/kg of body weight, administered twice weekly for 6-8 weeks.

-

-

Treatment with this compound:

-

Following the induction period, administer DL-3,4-dehydroproline at a dose of 100 mg/kg body weight, dissolved in saline, via i.p. injection daily for a specified treatment period (e.g., 5 days).

-

-

Sample Collection:

-

At the end of the treatment period, euthanize the animals.

-

Collect blood samples for serum analysis of liver function markers (e.g., ALT, AST).

-

Excise the liver and wash with ice-cold saline. A portion of the liver can be fixed in 10% neutral buffered formalin for histological analysis (e.g., Masson's trichrome staining for collagen). The remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.

-

Prolyl Hydroxylase Activity Assay

This assay measures the activity of prolyl hydroxylase in tissue homogenates.

Materials:

-

Liver tissue homogenate (prepared in a suitable buffer, e.g., 0.25 M sucrose, 20 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 0.1 mM DTT)

-

Procollagen substrate enriched with [14C]proline

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.8, 100 µM DTT, 10 µM FeSO4, 1 mM 2-oxoglutarate, 2 mM ascorbate)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the tissue homogenate, [14C]proline-labeled procollagen substrate, and reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of cold 10% (w/v) TCA.

-

-

Quantification of [14C]Hydroxyproline:

-

The formation of [14C]hydroxyproline is determined by a specific radiochemical assay that measures the release of tritium (B154650) from a [3,4-3H]proline-labeled substrate.

-

Alternatively, the amount of [14C]hydroxyproline can be determined by amino acid analysis following acid hydrolysis of the protein.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of prolyl hydroxylase as dpm of [14C]hydroxyproline formed per mg of protein per hour.

-

Quantification of Collagen Content (Hydroxyproline Assay)

This assay quantifies the total collagen content in tissues based on the measurement of hydroxyproline.

Materials:

-

Liver tissue

-

6 M HCl

-

Chloramine-T solution

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol)

-

Hydroxyproline standard solution

Procedure:

-

Hydrolysis:

-

Hydrolyze a known weight of liver tissue in 6 M HCl at 110°C for 18-24 hours in a sealed tube.

-

-

Neutralization and Dilution:

-

Neutralize the hydrolysate with NaOH and dilute with distilled water to a suitable concentration.

-

-

Oxidation:

-

Mix an aliquot of the diluted hydrolysate with Chloramine-T solution and let it stand at room temperature for 20 minutes.

-

-

Color Development:

-

Add Ehrlich's reagent and incubate at 60°C for 15 minutes. A chromophore will develop.

-

-

Spectrophotometry:

-

Measure the absorbance of the solution at 550-560 nm.

-

-

Quantification:

-

Determine the hydroxyproline concentration from a standard curve generated using known concentrations of hydroxyproline.

-

Collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the total weight of collagen.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound in inhibiting collagen synthesis.

Caption: Experimental workflow for evaluating the in vivo effects of this compound.

Conclusion

This compound effectively inhibits collagen synthesis in vivo through a dual mechanism involving its incorporation into procollagen and the inhibition of prolyl hydroxylase. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the therapeutic potential of this compound in fibrotic diseases. Further research is warranted to fully elucidate the signaling pathways affected by this compound and to optimize its delivery and efficacy in clinical settings.

References

Unveiling the Conformational Landscape of 3,4-Dehydro-L-proline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the conformational constraints of 3,4-Dehydro-L-proline (Dhp), a conformationally restricted analog of L-proline. Dhp's unique structural features, arising from the introduction of a double bond in its pyrrolidine (B122466) ring, have significant implications for peptide and protein structure, stability, and biological activity. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the distinct properties of this non-proteinogenic amino acid.

Introduction: The Structural Significance of this compound

Proline is a unique proteinogenic amino acid due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imposes significant conformational restrictions on the peptide backbone, influencing protein folding and stability. This compound further constrains the pyrrolidine ring through the introduction of a double bond between the Cγ and Cδ carbons. This modification results in a significantly flattened ring structure compared to the puckered conformations (Cγ-endo and Cγ-exo) observed in proline.[1] This inherent rigidity makes Dhp a valuable tool in peptidomimetic design and for probing the structural requirements of biological interactions.

Conformational Constraints and Energetics

The presence of the Cγ=Cδ double bond in this compound dramatically alters its conformational landscape compared to L-proline. The pyrrolidine ring of Dhp is substantially flattened, exhibiting a significantly reduced puckering amplitude.[1] This planarity has profound effects on the accessible backbone dihedral angles (φ and ψ) and the energetics of cis-trans isomerization of the preceding peptide bond.

Ring Puckering

Theoretical and experimental studies have confirmed the 'unpuckered' or flattened nature of the Dhp ring.[1] Computational analysis of N-acetyl-N'-methylamide of L-3,4-dehydroproline (Ac-Dhp-NHMe) reveals a puckering amplitude of only 0.01–0.07 Å, a stark contrast to the significant puckering observed in proline. This flattening of the ring structure is a direct consequence of the sp2 hybridization of the Cγ and Cδ atoms.

Backbone Dihedral Angles

The flattened ring of Dhp influences the allowable φ and ψ backbone dihedral angles. While proline can adopt both polyproline II (PPII) and α-helical conformations, the conformational space of Dhp is more restricted. Crystal structure analysis of Dhp derivatives has shown φ angles around -69° and -67°, which are typical for proline residues. However, the overall conformational preferences can be influenced by the surrounding peptide sequence and solvent conditions.

Cis-Trans Isomerization

A critical aspect of proline conformation is the cis-trans isomerization of the preceding peptide bond. The energy barrier for this isomerization is a key factor in the rate of protein folding. In proline, the energy difference between the s-trans and s-cis conformations is relatively small (approximately 3–4 kJ/mol), with a high activation barrier for isomerization (84–89 kJ/mol).[1] For this compound, the introduction of the double bond leads to an increase in the rotational barrier of the amide bond. This is attributed to repulsive effects between the amide oxygen and the double bond in the transition state.[1] This "freezing" of the amide bond conformation makes Dhp a useful tool for stabilizing specific peptide conformations.

Quantitative Conformational Data

The following tables summarize key quantitative data on the conformational parameters of this compound derivatives obtained from experimental and computational studies.

Table 1: Crystal Structure Data for an N-Acetyl-3,4-dehydro-L-proline Methyl Ester Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.332(1) |

| b (Å) | 6.321(1) |

| c (Å) | 9.689(1) |

| β (°) | 114.28(1) |

| Volume (ų) | 521.1(1) |

| Z | 2 |

Data extracted from a representative crystal structure of an N-acetylated methyl ester of a this compound analog.

Table 2: Key Torsional Angles and Puckering Parameters for Ac-Dhp-NHMe (Computational Data)

| Parameter | Value |

| Puckering Amplitude (Å) | 0.01 - 0.07 |

| φ (°) | ~ -67 to -69 |

| ψ (°) | Varies with conformation |

Table 3: Energetics of Cis-Trans Isomerization

| Parameter | Proline | This compound |

| ΔE (trans-cis) (kJ/mol) | ~ 3-4 | Similar to Proline |

| Activation Barrier (kJ/mol) | 84 - 89 | Increased vs. Proline |

Biological Implications: Inhibition of Prolyl Hydroxylase and Collagen Biosynthesis

One of the most significant biological activities of this compound is its role as an inhibitor of prolyl hydroxylase. This enzyme is crucial for the post-translational hydroxylation of proline residues in procollagen (B1174764), a critical step for the formation of the stable collagen triple helix. By inhibiting prolyl hydroxylase, Dhp disrupts collagen biosynthesis. This property has made Dhp a valuable research tool for studying collagen metabolism and has potential therapeutic applications in fibrotic diseases where excessive collagen deposition is a hallmark.

The inhibition of prolyl hydroxylase by Dhp is thought to occur through its action as a substrate analog. The flattened ring structure of Dhp likely interacts with the active site of the enzyme, preventing the hydroxylation of proline residues within procollagen chains. This leads to the synthesis of under-hydroxylated procollagen, which is thermally unstable and cannot form the characteristic triple helix structure, ultimately leading to its degradation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the conformational constraints of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution. For this compound, NMR is used to determine the cis/trans ratio of the preceding peptide bond and to gain insights into the ring conformation.

Protocol Overview for Cis/Trans Ratio Determination:

-

Sample Preparation: Dissolve the this compound-containing peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mM.

-

1D ¹H NMR Spectroscopy: Acquire a standard 1D ¹H NMR spectrum. The signals for the α-protons and other protons adjacent to the peptide bond will often be split into two sets of resonances, corresponding to the cis and trans isomers.

-

Integration: Integrate the corresponding peaks for the cis and trans isomers to determine their relative populations.

-

2D NMR Spectroscopy (NOESY/ROESY): For more complex peptides, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to identify through-space correlations between protons, which differ for the cis and trans isomers, aiding in resonance assignment and conformational analysis. A typical NOESY experiment might involve a mixing time of 200-800 ms (B15284909) to observe the relevant cross-peaks.

X-ray Crystallography

X-ray crystallography provides precise atomic-level information about the solid-state conformation of a molecule.

Protocol Overview for Crystal Structure Determination:

-

Crystallization: Grow single crystals of a this compound derivative suitable for X-ray diffraction. This is often the most challenging step and requires screening various conditions (solvents, precipitants, temperature). Vapor diffusion (hanging or sitting drop) is a common method.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector. Data is typically collected at cryogenic temperatures (e.g., 100 K) to minimize radiation damage.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like direct methods or Patterson functions to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational energy landscape of this compound.

Protocol Overview for DFT Calculations:

-

Model Building: Construct a model of the this compound-containing molecule (e.g., Ac-Dhp-NHMe) using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Transition State Search: To determine the energy barrier for cis-trans isomerization, locate the transition state structure connecting the cis and trans conformers using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Energy Profile: Calculate the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the desired minima and to map the energy profile of the isomerization.

Visualizations

The following diagrams illustrate key concepts related to the conformational constraints and biological activity of this compound.

Conclusion